1-(4-bromophenyl)-3-(4-chlorophenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Beschreibung
This compound belongs to the imidazo[2,1-b][1,3]thiazinium class, characterized by a bicyclic core fused with aromatic substituents. The structure features a 4-bromophenyl group at position 1 and a 4-chlorophenyl group at position 3, contributing to its distinct electronic and steric properties. The bromide counterion stabilizes the positively charged sulfur atom in the thiazinium ring.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(4-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-4-ium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN2S.BrH/c19-14-4-8-16(9-5-14)22-12-17(13-2-6-15(20)7-3-13)21-10-1-11-23-18(21)22;/h2-9,12H,1,10-11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIZQLNVQYVJEO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=C(N(C=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)SC1.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-3-(4-chlorophenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline and 4-chloroaniline with a suitable thiazine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps such as crystallization or chromatography to isolate the final product. The use of advanced analytical techniques, such as NMR and mass spectrometry, ensures the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-bromophenyl)-3-(4-chlorophenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-(4-chlorophenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-(4-chlorophenyl)-5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Halogen-Substituted Derivatives
- 5-(4-Fluorophenyl)-7-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazol-4-ium bromide (): Replacing bromine with fluorine reduces steric bulk and alters electron-withdrawing effects.
- The tetrafluorophenyl group increases lipophilicity and may enhance membrane permeability compared to mono-halogenated derivatives.
Electron-Donating/Withdrawing Groups
2-(4-Methoxyphenyl)-1-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide ():
The methoxy group (electron-donating) and nitro group (electron-withdrawing) create a polarized electronic environment. This contrast may enhance intermolecular interactions in crystal packing or receptor binding .
Functional Group Modifications
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde ():
The aldehyde group at position 5 allows for further derivatization (e.g., hydrazone formation), enabling applications in medicinal chemistry as a versatile intermediate .N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides ():
Urea-linked derivatives exhibit anti-proliferative activity against MCF-7 breast cancer cells, suggesting that functionalization at position 5 can modulate biological activity .
Crystallography and Computational Analysis
- SHELX Software ():
Programs like SHELXL and SHELXT are widely used for refining crystal structures of imidazo-thiazinium derivatives, providing insights into bond lengths, angles, and ring puckering . - Ring Puckering Analysis (): Cremer-Pople parameters quantify non-planarity in the thiazinium ring, which affects molecular conformation and intermolecular interactions .
Data Table: Key Comparative Properties
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with imidazole and thiazine precursors. A common approach includes:
- Step 1 : Formation of the imidazo-thiazine core via cyclization of substituted imidazole derivatives with thiazine precursors under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) .
- Step 2 : Introduction of bromophenyl and chlorophenyl substituents via nucleophilic aromatic substitution or Ullmann-type coupling, requiring catalysts like CuI and ligands such as 1,10-phenanthroline .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (±5°C precision), and stoichiometric ratios (1:1.2 for aryl halide to core structure). Monitoring via TLC or HPLC is critical .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring fusion. For example, the thiazine proton signals appear as a triplet at δ 3.8–4.2 ppm, while aromatic protons from bromo/chlorophenyl groups resonate at δ 7.2–7.8 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M]⁺ at m/z 462.92 for C₁₉H₁₄BrClN₂S⁺) .
- Elemental Analysis : Ensures purity (>98%) by matching calculated vs. observed C, H, N, S percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in pharmacological data (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times. Standardize protocols using CLSI guidelines .
- Structural Analogues : Compare activity with structurally similar compounds (e.g., piperazine-containing derivatives in ).
- Dose-Response Analysis : Use IC₅₀/EC₅₀ values to establish potency thresholds. For example, a study noted MIC values of 8–32 µg/mL against S. aureus but no activity against E. coli .
Q. What computational or experimental strategies are recommended for studying structure-activity relationships (SAR)?
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase or human kinase domains) using software like AutoDock Vina. Focus on hydrogen bonding with the thiazine sulfur and halogen-π interactions .
- Comparative SAR : Synthesize analogues with modified substituents (e.g., replacing bromophenyl with fluorophenyl) and test against control compounds (e.g., imidazo-thiazoles in ).
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .
Q. How can X-ray crystallography elucidate the compound’s conformational stability and intermolecular interactions?
- Crystallization : Grow single crystals via slow evaporation in DCM/hexane (1:3). The bromine and chlorine atoms enhance heavy-atom contrast for phasing .
- Key Findings : The imidazo-thiazine core adopts a boat conformation, with Br/Cl substituents forming halogen bonds (3.0–3.5 Å) to adjacent molecules. Torsional angles between phenyl rings range from 15–25°, influencing solubility .
Methodological Challenges
Q. What strategies mitigate byproduct formation during synthesis?
- Byproduct Identification : Common byproducts include des-bromo derivatives (from incomplete substitution) or dimerized species. Isolate via column chromatography (silica gel, hexane/EtOAc gradient) .
- Catalyst Optimization : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings to minimize homocoupling byproducts .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Target Engagement Assays : Use thermal shift assays (TSA) to measure protein binding or CRISPR-Cas9 knockout models to confirm target specificity .
- Metabolic Stability Tests : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life <30 minutes suggests need for prodrug strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
